4-(Propylsulfonyl)benzyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate
Description
4-(Propylsulfonyl)benzyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate is a complex organic compound that features both sulfonyl and ester functional groups
Properties
IUPAC Name |
(4-propylsulfonylphenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO6S2/c1-2-11-27(22,23)16-7-3-14(4-8-16)13-26-18(21)12-20-28(24,25)17-9-5-15(19)6-10-17/h3-10,20H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUBCZPFJZNDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfonyl)benzyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate typically involves multi-step organic reactions. One common method involves the esterification of 4-(propylsulfonyl)benzyl alcohol with 2-{[(4-chlorophenyl)sulfonyl]amino}acetic acid. The reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Propylsulfonyl)benzyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
4-(Propylsulfonyl)benzyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propylsulfonyl)benzyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate is not fully understood. it is believed to interact with specific molecular targets through its sulfonyl and ester groups. These interactions may involve the inhibition of enzymes or the modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propylsulfonyl)benzyl N-[(4-chlorophenyl)sulfonyl]glycinate
- 4-(Propylsulfonyl)phenylboronic acid
Uniqueness
4-(Propylsulfonyl)benzyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate is unique due to its combination of sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
